An In-depth Technical Guide to 2,5-Dimethylthiophene-3-carboxylic acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2,5-Dimethylthiophene-3-carboxylic acid: Properties, Reactivity, and Applications
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives are cornerstone heterocyclic compounds that feature prominently in medicinal chemistry, materials science, and agrochemicals.[1][2] Their structural resemblance to benzene rings, coupled with the unique electronic contributions of the sulfur heteroatom, imparts favorable pharmacokinetic properties and versatile reactivity. 2,5-Dimethylthiophene-3-carboxylic acid is a trifunctionalized building block that combines the reactivity of an electron-rich thiophene core with the synthetic versatility of a carboxylic acid. The methyl groups at the 2- and 5-positions not only enhance the nucleophilicity of the ring but also sterically direct further reactions, making this molecule a valuable and specific intermediate for creating complex molecular architectures.[2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and potential applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
2,5-Dimethylthiophene-3-carboxylic acid is a solid organic compound at room temperature.[3][4] Its core structure consists of a thiophene ring substituted with two methyl groups at the alpha-positions (2 and 5) and a carboxylic acid group at a beta-position (3).
| Property | Value | Source(s) |
| CAS Number | 26421-32-9 | [5] |
| Molecular Formula | C₇H₈O₂S | [6] |
| Molecular Weight | 156.20 g/mol | |
| Melting Point | 117-118 °C | |
| Boiling Point | 278.8 °C (Predicted) | |
| Density | 1.259 g/cm³ (Predicted) | |
| Appearance | Solid | [4] |
| pKa | ~4.0 (Predicted) | |
| Storage | 2-8°C, dry, dark conditions | [4] |
Spectroscopic Profile (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - Carboxylic Acid (-COOH): A broad singlet, significantly downfield (>10 ppm), due to the acidic proton. - Thiophene Ring (-CH-): A singlet between 6.5-7.5 ppm for the single proton at the C4 position. - Methyl Groups (-CH₃): Two distinct singlets between 2.0-2.8 ppm, each integrating to 3H. |
| ¹³C NMR | - Carboxylic Carbonyl (-C=O): A signal between 165-175 ppm. - Thiophene Ring Carbons: Four signals in the aromatic region (120-150 ppm). The carbons attached to the methyl groups (C2, C5) will be the most downfield. - Methyl Carbons (-CH₃): Two signals in the aliphatic region (15-25 ppm). |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Signals around 3100 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic). - C=C Stretch (Thiophene Ring): Absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 156. - Key Fragments: Loss of -OH (m/z = 139) and loss of -COOH (m/z = 111). |
Synthesis Pathway
A robust and logical synthetic route to 2,5-Dimethylthiophene-3-carboxylic acid involves a two-step process starting from the commercially available 2,5-dimethylthiophene.
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 3-position.
-
Oxidation: Conversion of the resulting methyl ketone to a carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Expertise Behind the Chosen Pathway
The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[8] Friedel-Crafts acylation is the canonical method for installing acyl groups.
-
Causality of Regioselectivity: While thiophene typically undergoes substitution at the more reactive C2 or C5 positions, these sites are blocked by methyl groups in the starting material. This forces the incoming electrophile (the acylium ion generated from acetyl chloride and AlCl₃) to attack one of the beta-positions (C3 or C4). The two positions are electronically similar, leading to the desired 3-acetylated product.[4][9]
-
Choice of Oxidation: The haloform reaction is a classic and efficient method for converting methyl ketones into carboxylic acids with one less carbon. This protocol is well-suited for the intermediate, providing a direct and high-yielding route to the final product.
Exemplary Laboratory Protocol (Conceptual)
Step 1: Friedel-Crafts Acylation of 2,5-Dimethylthiophene
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM).
-
Cool the solvent to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to the stirred solvent.
-
Add acetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Add 2,5-dimethylthiophene (1.0 eq) dropwise to the mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, slowly quench the reaction by pouring it over crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-acetyl-2,5-dimethylthiophene.[10]
Step 2: Haloform Oxidation
-
Dissolve the crude methyl ketone from Step 1 in a suitable solvent like 1,4-dioxane.
-
In a separate flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine (Br₂) to the cold NaOH solution to form sodium hypobromite in situ.
-
Add the hypobromite solution dropwise to the stirred ketone solution, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench any excess hypobromite with sodium thiosulfate solution.
-
Wash the mixture with an organic solvent (e.g., ether) to remove organic impurities.
-
Acidify the aqueous layer with cold, concentrated HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,5-Dimethylthiophene-3-carboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the substituted thiophene ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard transformations, most notably esterification and amidation, which are crucial for incorporating this scaffold into larger molecules like drug candidates.
A. Esterification
The conversion to an ester can be achieved under various conditions. The Fischer-Speier esterification is a classic acid-catalyzed method.
Caption: General mechanism of acid-catalyzed Fischer esterification.
-
Protocol: Fischer Esterification
-
Dissolve 2,5-Dimethylthiophene-3-carboxylic acid in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the mixture, remove the excess alcohol under reduced pressure, and perform an aqueous workup to isolate the ester.
-
B. Amide Bond Formation
Amide coupling is arguably the most common reaction in medicinal chemistry.[11] It requires the activation of the carboxylic acid to facilitate attack by an amine, which is typically a weaker nucleophile than an alcohol. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or water-soluble analogues like EDCI are frequently employed, often with an additive like 4-Dimethylaminopyridine (DMAP).
Caption: Simplified mechanism for amide coupling using DCC and DMAP.
-
Protocol: DCC/DMAP Mediated Amidation
-
Dissolve the carboxylic acid (1.0 eq) and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM, DMF).
-
Add the desired amine (1.1 eq).
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.
-
The filtrate is then subjected to an appropriate aqueous workup to isolate the pure amide.
-
Reactivity of the Thiophene Ring
With the C2 and C5 positions occupied, the remaining C4 position is the only site available for electrophilic aromatic substitution. The reactivity of this position is influenced by the electronic effects of the three existing substituents:
-
-CH₃ groups (C2, C5): These are electron-donating groups (EDG) that activate the ring towards electrophilic attack.
-
-COOH group (C3): This is an electron-withdrawing group (EWG) that deactivates the ring.
The net effect is a thiophene ring that is still activated compared to benzene, but less reactive than 2,5-dimethylthiophene itself. The strong activating effect of the two methyl groups generally outweighs the deactivating effect of the carboxylic acid, allowing for substitution reactions like nitration or halogenation to occur at the C4 position under controlled conditions.
Applications in Research and Drug Development
The true value of 2,5-Dimethylthiophene-3-carboxylic acid lies in its role as a versatile synthetic intermediate.
-
Scaffold for Medicinal Chemistry: The molecule provides a rigid, functionalized core. The carboxylic acid handle allows for the facile creation of amide or ester libraries by coupling with diverse amines or alcohols. These libraries can be screened for biological activity against various targets. Thiophene-containing compounds have demonstrated a wide range of therapeutic activities, and derivatives of related structures have shown promise as antimicrobial agents.[12]
-
Building Block for Materials Science: Thiophene units are fundamental components of conductive polymers and organic electronic materials. This molecule can be used to synthesize monomers that, when polymerized, can produce materials with tailored electronic properties, solubility, and processing characteristics influenced by the specific side groups.
Safety and Handling
2,5-Dimethylthiophene-3-carboxylic acid should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation. It is also listed as harmful if swallowed.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust or fumes.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure stability.[4]
References
-
Shirinyan, V. Z., Kosterina, N. V., Kolotaev, A. V., Belen'kii, L. I., & Krayushkin, M. M. (2000). FRIEDEL–CRAFTS ACYLATION OF 2,5-DIMETHYLTHIOPHENE IN THE PRESENCE OF PYRIDINE. Chemistry of Heterocyclic Compounds, 36(2), 219-220. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. Available at: [Link]
-
Missoum, H., et al. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp2)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. Available at: [Link]
-
Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Shirinyan, V. Z., et al. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. ResearchGate. Available at: [Link]
-
Conier Chem&Pharma Limited. (n.d.). Buy 2,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
- Messina, N., & Brown, E. V. (1951). The Friedel-Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society.
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. Available at: [Link]
-
PubChem. (n.d.). 2,5-dimethylthiophene-3-carboxylic acid. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethylthiophene. Available at: [Link]
-
Supporting Information for Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]
-
NIST. (n.d.). 3-Acetyl-2,5-dimethylthiophene. In NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. Available at: [Link]
-
The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,5-Dimethyl-thiophene-3-carboxylic acid | 26421-32-9 | BBA42132 [biosynth.com]
- 6. PubChemLite - 2,5-dimethylthiophene-3-carboxylic acid (C7H8O2S) [pubchemlite.lcsb.uni.lu]
- 7. 3-Acetyl-2,5-dimethylthiophene [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. FRIEDEL–CRAFTS ACYLATION OF 2,5-DIMETHYLTHIOPHENE IN THE PRESENCE OF PYRIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. 3-アセチル-2,5-ジメチルチオフェン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

